![molecular formula C25H19N5O4 B2694537 N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031594-75-8](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H19N5O4 and its molecular weight is 453.458. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The chemical compound is part of a broader class of compounds with potential applications in various fields of scientific research, such as the development of new synthetic methods, drug discovery, and the study of biological activities. While specific studies on N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide were not found, research on similar compounds provides insight into their potential applications.
Chemical Synthesis : Research on similar triazoloquinazoline derivatives highlights innovative synthetic routes and chemical reactions. For example, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide and isocyanates reveals methods for constructing complex heterocycles that could apply to the synthesis of the specified compound (Chern et al., 1988).
Biological Evaluation : Compounds with the triazoloquinazoline scaffold have been evaluated for their biological activities. For instance, benzothiazole-based triazoloquinazoline derivatives were synthesized and tested for their antioxidant and antibacterial properties, suggesting that similar compounds could have medicinal applications (Gadhave & Kuchekar, 2020).
Anticancer Activity : Derivatives of triazoloquinazoline have been investigated for their anticancer potential. A study on the synthesis, computer prediction of biological activity, and acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides indicated their promise as anticancer agents with low toxicity, showcasing the therapeutic prospects of similar compounds (Danylchenko et al., 2016).
Regioselectivity in Chemical Reactions : The study of regioselectivity in electrophilic attacks on related compounds, such as 4-methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one, contributes to the understanding of reaction mechanisms and the design of new chemical entities with specific functional groups (Fathalla et al., 2000).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the triazoloquinazoline ring system followed by the introduction of the benzodioxol and methylphenyl substituents.", "Starting Materials": [ "4-methylbenzaldehyde", "2-nitrobenzaldehyde", "guanidine hydrochloride", "ethyl acetoacetate", "1,3-benzodioxole", "sodium borohydride", "sodium hydroxide", "acetic acid", "ethanol", "chloroform", "diethyl ether" ], "Reaction": [ "Condensation of 4-methylbenzaldehyde and 2-nitrobenzaldehyde with guanidine hydrochloride in ethanol to form 3-(4-methylphenyl)-5-nitro-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline", "Reduction of the nitro group using sodium borohydride in ethanol to form 3-(4-methylphenyl)-5-amino-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline", "Alkylation of the amino group with ethyl acetoacetate in the presence of sodium hydroxide in ethanol to form ethyl 3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate", "Hydrolysis of the ester using sodium hydroxide in acetic acid to form 3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid", "Coupling of the carboxylic acid with N-(1,3-benzodioxol-5-ylmethyl)amine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in chloroform to form N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide", "Purification of the compound using column chromatography with a solvent system of chloroform and diethyl ether" ] } | |
Numéro CAS |
1031594-75-8 |
Nom du produit |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Formule moléculaire |
C25H19N5O4 |
Poids moléculaire |
453.458 |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H19N5O4/c1-14-2-5-16(6-3-14)22-23-27-25(32)18-8-7-17(11-19(18)30(23)29-28-22)24(31)26-12-15-4-9-20-21(10-15)34-13-33-20/h2-11,29H,12-13H2,1H3,(H,26,31) |
SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2694454.png)
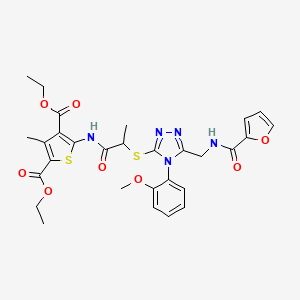
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2694456.png)

![Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2694458.png)
![2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide](/img/structure/B2694461.png)
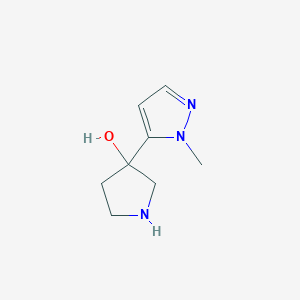
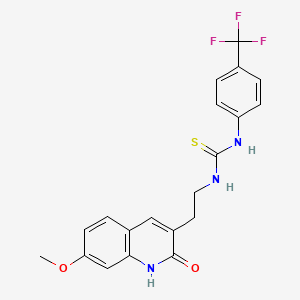
![[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2694472.png)
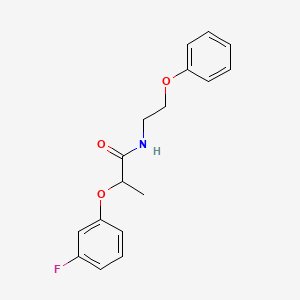
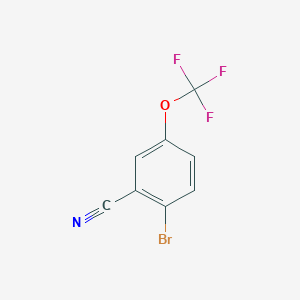
![4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694475.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2694477.png)